![molecular formula C8H7NO3 B2403299 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid CAS No. 1256818-33-3](/img/structure/B2403299.png)
5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7NO3 . Its molecular weight is 165.15 .
Molecular Structure Analysis
The InChI code for 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid is 1S/C8H7NO3/c10-8(11)5-1-6-3-12-4-7(6)9-2-5/h1-2H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Furo[3,2-c]pyridine N-Oxides : The synthesis of furo[3,2-c]pyridine N-oxides involves the reaction of furo[3,2-c]pyridines with 3-chloroperbenzoic acid in dichloromethane. This process is a crucial step in the generation of furo[3,2-c]pyridine derivatives, which are structurally related to 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid (Shiotani & Morita, 1986).
Hantzsch Pyridine Synthesis : The Hantzsch pyridine synthesis is a method that involves the reaction of nitrobenzylidenefurandiones with various esters and amines. This process leads to the formation of tetrahydrofuro[3,4-b]pyridines and dihydrofuro[3,4-b]pyridines, which are important for understanding the chemistry of 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid (Görlitzer & Bartke, 2002).
Reaction of Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate : This reaction involves the intramolecular cyclization of thioketene with an internal CH2NH2 nucleophile. The resulting product, ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, is an example of the complex reactions that derivatives of 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid can undergo (Remizov, Pevzner, & Petrov, 2019).
Structural and Analytical Studies
Crystal Structure Analysis : The study of the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals important information about the hydrogen-bonding network and molecular packing. This is relevant for understanding the structural characteristics of 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid (Ye & Tanski, 2020).
Vibrational Spectra Studies : Theoretical and experimental investigations on the vibrational spectra of related compounds provide insights into the fundamental frequencies and molecular structure, which are crucial for characterizing compounds like 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid (Bahgat, Jasem, & El‐Emary, 2009).
Biological Activity
- Antibacterial Activity : Some derivatives of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally similar to 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid, have shown antibacterial activity in vitro. This suggests potential biological applications for 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid in the field of antibacterial research (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Mechanism of Action
Mode of Action
It’s known that the compound can form complexes with other molecules, such as squaric acid . This suggests that it may interact with its targets through complex formation, potentially altering their function.
Result of Action
Preliminary studies have shown that the compound exhibits fungistatic activity, suggesting it may inhibit the growth of certain fungi .
properties
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)5-1-6-3-12-4-7(6)9-2-5/h1-2H,3-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLLTIBCYMULN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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